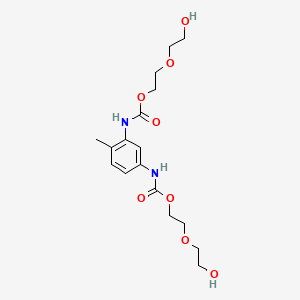Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate
CAS No.:
Cat. No.: VC18272560
Molecular Formula: C17H26N2O8
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H26N2O8 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 2-(2-hydroxyethoxy)ethyl N-[3-[2-(2-hydroxyethoxy)ethoxycarbonylamino]-4-methylphenyl]carbamate |
| Standard InChI | InChI=1S/C17H26N2O8/c1-13-2-3-14(18-16(22)26-10-8-24-6-4-20)12-15(13)19-17(23)27-11-9-25-7-5-21/h2-3,12,20-21H,4-11H2,1H3,(H,18,22)(H,19,23) |
| Standard InChI Key | OLYQPHLZVHXEHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)OCCOCCO)NC(=O)OCCOCCO |
Introduction
Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate is a chemical compound belonging to the carbamate family, which includes esters or salts of carbamic acid. It is identified by the Chemical Abstracts Service (CAS) number 105009-71-0 and has a molecular formula of C17H26N2O8, with a molar mass of 386.40 g/mol . This compound is of interest in various scientific fields, particularly in materials science and pharmaceuticals, due to its potential biological activity and interactions with living organisms.
Mechanism of Action and Applications
As a carbamate, Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate may inhibit certain enzymes by binding to their active sites through hydrogen bonding or covalent modification. This mechanism is crucial for its potential applications in medicinal chemistry and agricultural fields.
The compound has several notable applications, including research into its use in agrochemicals and biopolymers. Its versatility as a chemical compound highlights its potential across various scientific disciplines.
Research Findings and Future Directions
Research continues into the potential uses of Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate in various fields. The compound's biological activity and interaction with living organisms make it a promising candidate for further study in pharmaceuticals and materials science.
Future research directions may include exploring its efficacy in specific biological systems, optimizing synthesis methods for higher purity and yield, and investigating its potential environmental impacts.
Comparison with Similar Compounds
Other carbamate compounds, such as Bis(2-(2-hydroxyethoxy)ethyl) (methylenebis(4,1-phenylene))dicarbamate, have different structural features and applications. For example, Bis(2-(2-hydroxyethoxy)ethyl) (methylenebis(4,1-phenylene))dicarbamate has a CAS number of 1166839-15-1 and a molecular weight of 462.5 g/mol, indicating a larger molecular structure with potentially different reactivity profiles .
| Compound | CAS Number | Molecular Weight (g/mol) | Molecular Formula |
|---|---|---|---|
| Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate | 105009-71-0 | 386.40 | C17H26N2O8 |
| Bis(2-(2-hydroxyethoxy)ethyl) (methylenebis(4,1-phenylene))dicarbamate | 1166839-15-1 | 462.5 | C23H30N2O8 |
This comparison highlights the diversity within the carbamate family and the importance of understanding specific structural and chemical properties for targeted applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume